N2-[(benzylamino)carbonyl]-L-glutamine
Overview
Description
N2-[(benzylamino)carbonyl]-L-glutamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is a derivative of L-glutamine, an amino acid, with a benzylamino group attached to the nitrogen atom at the second position of the glutamine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[(benzylamino)carbonyl]-L-glutamine typically involves the reaction of L-glutamine with benzylamine under specific conditions. The reaction can be carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process may require the use of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and continuous flow systems may be employed to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N2-[(benzylamino)carbonyl]-L-glutamine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
N2-[(benzylamino)carbonyl]-L-glutamine has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: : It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism by which N2-[(benzylamino)carbonyl]-L-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N2-[(benzylamino)carbonyl]-L-glutamine is compared with other similar compounds to highlight its uniqueness:
L-glutamine: : The parent amino acid without the benzylamino group.
N2-[(methylamino)carbonyl]-L-glutamine: : A similar compound with a methylamino group instead of benzylamino.
N2-[(phenylamino)carbonyl]-L-glutamine: : Another analog with a phenylamino group.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
(2S)-5-amino-2-(benzylcarbamoylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(18)19)16-13(20)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H,18,19)(H2,15,16,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOKHUDPLJHHD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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